Gram‑Negative Enteric Bacilli: Cetocycline vs. Tetracycline – Head‑to‑Head MIC Comparison
In a direct head‑to‑head broth microdilution study of 300 clinical isolates, cetocycline demonstrated substantially lower MIC values than tetracycline against key Enterobacteriaceae. For E. coli (n=79), cetocycline achieved 50% and 90% cumulative MICs of 0.8 and 3.1 µg/mL, respectively, compared with tetracycline MIC50 of 1.6 µg/mL and MIC90 >50 µg/mL [1]. The divergence was even more pronounced for Proteus mirabilis (n=34), where cetocycline exhibited MIC50/90 of 0.8/3.1 µg/mL while tetracycline inhibited no isolate at <50 µg/mL [1]. Providencia spp. and Serratia spp. showed similarly stark differentials favoring cetocycline [1].
| Evidence Dimension | In vitro antibacterial activity (MIC50/MIC90) against Gram‑negative bacilli |
|---|---|
| Target Compound Data | E. coli: MIC50 0.8 µg/mL, MIC90 3.1 µg/mL; P. mirabilis: MIC50 0.8 µg/mL, MIC90 3.1 µg/mL; Providencia: MIC50 0.8 µg/mL, MIC90 1.6 µg/mL |
| Comparator Or Baseline | Tetracycline: E. coli MIC50 1.6 µg/mL, MIC90 >50 µg/mL; P. mirabilis MIC50/90 >50/>50 µg/mL; Providencia MIC50/90 >50/>50 µg/mL |
| Quantified Difference | Cetocycline MIC90 16‑ to >60‑fold lower than tetracycline for P. mirabilis and Providencia; E. coli MIC90 >16‑fold lower |
| Conditions | Tube dilution assay in Trypticase soy broth, inoculum 1×10⁵–5×10⁵ CFU/mL, 24 h incubation at 37°C |
Why This Matters
For procurement supporting uropathogen or Enterobacteriaceae‑focused discovery, cetocycline provides a distinct Gram‑negative potency signature that tetracycline cannot replicate, ensuring biologically relevant positive controls.
- [1] Proctor R, Craig W, Kunin C. Cetocycline, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria. Antimicrob Agents Chemother. 1978;13(4):598‑604. doi:10.1128/AAC.13.4.598 View Source
